4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC16203820
Molecular Formula: C7H5ClF2O4S
Molecular Weight: 258.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClF2O4S |
|---|---|
| Molecular Weight | 258.63 g/mol |
| IUPAC Name | 4-chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H5ClF2O4S/c1-13-6-2(8)3(14-7(9)10)4(15-6)5(11)12/h7H,1H3,(H,11,12) |
| Standard InChI Key | ZMRPOLBQGKQDCS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(S1)C(=O)O)OC(F)F)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Thiophene Architecture
The compound’s foundation is a five-membered aromatic thiophene ring, which confers inherent stability and electronic delocalization. The sulfur atom within the ring contributes to its electron-rich nature, facilitating electrophilic substitution reactions.
Functional Group Configuration
Substituents are positioned at the 2-, 3-, 4-, and 5-positions of the thiophene ring:
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2-Position: A carboxylic acid () group enhances solubility in polar solvents and enables hydrogen bonding with biological targets.
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3-Position: A difluoromethoxy () group introduces electron-withdrawing effects, modulating the ring’s electronic density and steric profile.
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4-Position: A chlorine atom () acts as a leaving group in nucleophilic substitution reactions and influences intermolecular interactions.
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5-Position: A methoxy () group provides additional steric bulk and alters hydrophobic interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.63 g/mol |
| IUPAC Name | 4-chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid |
| Canonical SMILES | COC1=C(C(=C(S1)C(=O)O)OC(F)F)Cl |
Synthesis Methods and Optimization
Conventional Chemical Synthesis
A representative synthesis involves hydrolysis of a nitrile precursor under alkaline conditions. In one protocol :
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Reagents: Potassium hydroxide (), ethanol (), and hydrochloric acid ().
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Procedure:
This method leverages the carboxylic acid group’s formation via hydrolysis, with ethanol acting as a solvent to enhance reaction homogeneity.
Enzymatic Approaches
Recent advancements explore nitrilase enzymes for stereoselective synthesis. For instance, recombinant E. coli expressing Rhodococcus rhodochrous nitrilase achieved 100% conversion of a nitrile precursor to the carboxylic acid under mild conditions (30°C, pH 7.0) . While enzymatic routes offer greener alternatives, scalability remains a challenge due to enzyme stability and cost .
Chemical Reactivity and Derivative Formation
Carboxylic Acid Reactivity
The group participates in:
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Esterification: Reaction with alcohols catalyzed by yields esters for prodrug development.
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Amide Formation: Coupling with amines via carbodiimide reagents generates bioactive amides.
Halogen and Ether Group Interactions
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Chlorine Substitution: The 4-position undergoes nucleophilic aromatic substitution with amines or alkoxides, enabling structural diversification.
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Difluoromethoxy Stability: The group resists hydrolysis under physiological conditions, enhancing metabolic stability in drug candidates.
Comparative Analysis with Thiophene Analogues
Table 2: Structural and Functional Comparisons
| Compound Name | Key Substituents | Bioactivity Profile |
|---|---|---|
| 5-Chloro-4-methoxythiophene-2-carboxylic acid | , , | Lower metabolic stability |
| 4-Chloro-3-methoxythiophene-2-carboxylic acid | , , | Reduced kinase inhibition potency |
The addition of the difluoromethoxy group in 4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid confers superior metabolic stability and target affinity compared to analogues.
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